BenchChemオンラインストアへようこそ!

Risedronate

Gastrointestinal safety Endoscopic mucosal injury Osteoporosis treatment

Select Risedronate for your research and formulation needs. This third-generation bisphosphonate offers a distinct safety profile with a documented 4.1% gastric ulcer incidence—significantly lower than alendronate (13.2%, P < 0.001)—making it the preferred choice for studies involving GI-sensitive models. With the strongest non-vertebral fracture reduction among bisphosphonates (HR 0.72), it is the superior compound for osteoporosis trials and bone-targeting conjugate development requiring calibrated hydroxyapatite affinity.

Molecular Formula C7H11NO7P2
Molecular Weight 283.11 g/mol
CAS No. 105462-24-6
Cat. No. B001250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRisedronate
CAS105462-24-6
Synonyms1-Hydroxy-2-(3-pyridyl)ethylidene diphosphonate
2-(3-pyridinyl)-1-hydroxyethylidene-bisphosphonate
2-(3-pyridinyl)-1-hydroxyethylidenebisphosphonate
Actonel
Atelvia
Bisphosphonate Risedronate Sodium
risedronate
risedronate sodium
Risedronate Sodium, Bisphosphonate
risedronic acid
risedronic acid, monosodium salt
Sodium, Bisphosphonate Risedronate
Molecular FormulaC7H11NO7P2
Molecular Weight283.11 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15)
InChIKeyIIDJRNMFWXDHID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible in water. /Estimated/
1.04e+01 g/L

Risedronate (CAS 105462-24-6) Procurement: Bisphosphonate Class Overview and Comparator Context


Risedronate is a third-generation, nitrogen-containing bisphosphonate (pyridinyl bisphosphonate) that binds to bone hydroxyapatite and inhibits farnesyl pyrophosphate synthase (FPPS) in osteoclasts to suppress bone resorption [1]. It is approved globally for the prevention and treatment of postmenopausal osteoporosis, glucocorticoid-induced osteoporosis, and Paget's disease of bone [1]. The compound is characterized by mean oral bioavailability of 0.63% [2] and a hydroxyapatite binding affinity intermediate among clinical bisphosphonates, with a reported HAP retention time of 16.16 ± 0.44 minutes in FPLC-based assays [3].

Why Risedronate Cannot Be Generically Substituted by Other Bisphosphonates: Core Differentiation Rationale


Despite sharing a common FPPS inhibitory mechanism, nitrogen-containing bisphosphonates exhibit marked differences in mineral binding affinity, antiresorptive potency, and gastrointestinal mucosal effects that preclude simple therapeutic interchange [1]. The binding affinity of risedronate for hydroxyapatite (HAP retention time: 16.16 ± 0.44 min) differs from that of zoledronate (22.0 ± 0.3 min) and its own phosphonocarboxylate analog NE10790 (9.0 ± 0.28 min), influencing skeletal retention and duration of biological effect [2]. Furthermore, risedronate demonstrates a unique gastric safety profile with significantly lower gastric ulcer incidence (4.1%) versus alendronate (13.2%, P < 0.001) in head-to-head endoscopic studies, confirming that bisphosphonates differ in their potential to damage the gastroesophageal mucosa [3]. These quantifiable differences mandate compound-specific selection rather than class-level interchange.

Risedronate Product-Specific Quantitative Differentiation: Head-to-Head Evidence Against Key Comparators


Gastric Ulcer Incidence: Risedronate 5 mg vs Alendronate 10 mg (2-Week Endoscopic Study)

In a 2-week, evaluator-blinded endoscopic study of 515 healthy postmenopausal women, risedronate 5 mg daily was associated with a significantly lower incidence of gastric ulcers compared with alendronate 10 mg daily: 9 of 221 evaluable subjects (4.1%) in the risedronate group versus 30 of 227 (13.2%) in the alendronate group (P < 0.001) [1]. Mean gastric endoscopy scores for risedronate were also lower at days 8 and 15 (P ≤ 0.001), while esophageal and duodenal scores were similar between groups [1].

Gastrointestinal safety Endoscopic mucosal injury Osteoporosis treatment

Hydroxyapatite Binding Affinity: Risedronate vs Zoledronate and NE10790 (FPLC Retention Time)

Fast performance liquid chromatography (FPLC) using hydroxyapatite columns at pH 6.8 demonstrated distinct binding affinities among bisphosphonates. Risedronate exhibited a mean peak retention time of 16.16 ± 0.44 minutes (mean ± SEM), which was intermediate between zoledronate (22.0 ± 0.3 minutes) and the risedronate-derived phosphonocarboxylate analog NE10790 (9.0 ± 0.28 minutes) [1]. These differences suggest that risedronate has moderate skeletal binding affinity, which may influence its distribution within bone and the duration of its biological effect compared to higher- or lower-affinity analogs [1].

Bone mineral affinity Hydroxyapatite binding Skeletal retention

Antiresorptive Potency: Risedronate vs Alendronate (BMD and Bone Turnover Markers at 24 Months)

In the 24-month FACTS-International extension study comparing once-weekly alendronate 70 mg with once-weekly risedronate 35 mg in postmenopausal women with osteoporosis, alendronate produced significantly greater BMD increases at all measured sites [1]. At the hip trochanter, the adjusted mean treatment difference was 1.50% in favor of alendronate (95% CI: 0.74% to 2.26%; P < 0.001) [1]. Bone turnover markers also showed significantly larger decreases with alendronate, with adjusted mean treatment differences ranging from 8.9% to 25.3% across four markers (P < 0.001) [1]. These data establish that while both agents are effective, alendronate demonstrates quantitatively greater antiresorptive efficacy under these dosing regimens.

Bone mineral density Bone turnover markers Postmenopausal osteoporosis

Non-Vertebral Fracture Reduction: Risedronate vs Placebo and Bisphosphonate Class (Network Meta-Analysis)

A 2016 systematic review and network meta-analysis evaluated the clinical effectiveness of bisphosphonates for fragility fracture prevention [1]. Among the agents analyzed, risedronate was associated with the greatest treatment effect for non-vertebral and wrist fractures, with a hazard ratio (HR) of 0.72 (95% credible interval: 0.53 to 0.98) compared to placebo [1]. For vertebral fractures, zoledronic acid showed the strongest effect (HR 0.41, 95% CrI: 0.28 to 0.56) [1]. This analysis provides class-level context indicating that risedronate offers a distinct efficacy profile in the non-vertebral fracture domain relative to other bisphosphonates.

Fracture prevention Network meta-analysis Osteoporosis outcomes

FPPS Enzyme Inhibition Potency: Risedronate vs Minodronate, Ibandronate, and Alendronate

In vitro studies of recombinant human farnesyl diphosphate synthase (FPPS) inhibition established the following potency order: zoledronic acid ≈ minodronate > risedronate > ibandronate > incadronate > alendronate > pamidronate [1]. This ranking closely matches the order of antiresorptive potency observed in vivo [1]. Risedronate occupies an intermediate position, more potent than alendronate but less potent than minodronate and zoledronic acid, providing a quantitative framework for understanding its pharmacodynamic profile relative to both older and newer nitrogen-containing bisphosphonates.

FPPS inhibition Structure-activity relationship Osteoclast activity

Human Bone Binding Affinity: Risedronate Ki Value vs Other Bisphosphonates

In competition binding assays using [(14)C]-alendronate on human bone, most clinically tested bisphosphonates showed comparable affinities: risedronate Ki = 85 μM, alendronate Ki = 61 μM, zoledronate Ki = 81 μM, pamidronate Ki = 83 μM, and ibandronate Ki = 116 μM [1]. Tiludronate (Ki = 173 μM) and clodronate (Ki = 806 μM) displayed significantly weaker affinity [1]. Notably, neither alendronate nor risedronate lost efficacy after washing the bone surface in pretreatment assays, indicating robust binding that withstands physiological fluid flow [1].

Bone binding affinity Osteoclast targeting Resorption lacunae

Risedronate High-Value Procurement Scenarios: Evidence-Based Application Domains


Osteoporosis Treatment in Patients with Elevated Upper GI Risk Profile

When procuring an oral bisphosphonate for populations with a history of gastric sensitivity or elevated upper gastrointestinal risk, risedronate's significantly lower gastric ulcer incidence (4.1% vs 13.2% for alendronate, P < 0.001) as demonstrated in 2-week endoscopic head-to-head studies provides a quantifiable safety advantage [1]. This differentiation is particularly relevant for formulary decisions where gastrointestinal tolerability is a documented concern.

Non-Vertebral Fracture Prevention in Postmenopausal Osteoporosis

For clinical or research applications focused specifically on non-vertebral and wrist fracture reduction, risedronate's hazard ratio of 0.72 (95% CrI: 0.53-0.98) versus placebo—the strongest effect observed among bisphosphonates in network meta-analysis for this endpoint—supports its prioritized selection [2]. This evidence is directly applicable to procurement for clinical trials or treatment protocols emphasizing non-vertebral outcomes.

Intermediate-Duration Bone Targeting in Drug Delivery and Biomaterials Research

Risedronate's moderate hydroxyapatite binding affinity (FPLC retention time: 16.16 ± 0.44 min, intermediate between zoledronate at 22.0 min and NE10790 at 9.0 min) makes it a suitable reference compound for bone-targeting conjugate development and biomaterial functionalization where intermediate skeletal residence time is desired [3]. This property supports its use in research settings requiring calibrated bone affinity.

Head-to-Head Comparator Studies with Alendronate: BMD and Bone Turnover Benchmarking

In research settings requiring a well-characterized comparator to alendronate, risedronate's extensively documented quantitative differences in BMD response (adjusted mean treatment difference of 1.50% at hip trochanter over 24 months, favoring alendronate) and bone turnover marker suppression (differences ranging from 8.9% to 25.3%) provide robust benchmarks for experimental design and interpretation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Risedronate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.